molecular formula C9H7F5N2O B8017891 5-Acetamido-2-(pentafluoroethyl)pyridine CAS No. 1580464-60-3

5-Acetamido-2-(pentafluoroethyl)pyridine

Cat. No.: B8017891
CAS No.: 1580464-60-3
M. Wt: 254.16 g/mol
InChI Key: FTIYUAIKVLBBTH-UHFFFAOYSA-N
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Description

5-Acetamido-2-(pentafluoroethyl)pyridine is a fluorinated pyridine derivative characterized by:

  • Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.
  • Substituents:
    • Acetamido group (-NHCOCH₃) at position 5, contributing hydrogen-bonding capacity and metabolic stability.
    • Pentafluoroethyl group (-CF₂CF₃) at position 2, a strong electron-withdrawing group (EWG) that enhances lipophilicity and modulates electronic properties .

Properties

IUPAC Name

N-[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5N2O/c1-5(17)16-6-2-3-7(15-4-6)8(10,11)9(12,13)14/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIYUAIKVLBBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601023194
Record name N-[6-(Pentafluoroethyl)pyridin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601023194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580464-60-3
Record name N-[6-(Pentafluoroethyl)pyridin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601023194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Pyridine Core with 5-Acetamido Substituent

The synthesis of the 5-acetamidopyridine scaffold typically begins with 2-aminopyridine. Acetylation of the 2-amino group using acetic anhydride in acetic acid yields 2-acetamidopyridine with high efficiency (95% yield, purity >99%). Subsequent nitration introduces a nitro group at the 5-position via mixed fuming nitric and sulfuric acids, producing 2-acetamido-5-nitropyridine in 86% yield. Catalytic hydrogenation (Pt/C, methanol) reduces the nitro group to an amine, which is immediately acetylated to prevent oxidation, yielding 5-acetamido-2-acetamidopyridine.

Key Reaction Parameters for Nitration

ParameterConditionsYield/Purity
Nitrating AgentFuming HNO₃:H₂SO₄ (1:1.3 v/v)86% yield
Temperature40°C (controlled)99.1% purity
WorkupIce-water quench, filtrationSolid precipitation

Introduction of the Pentafluoroethyl Group at the 2-Position

The 2-position functionalization necessitates replacing the acetamido group with a pentafluoroethyl moiety. This is achieved via a two-step sequence: (1) bromination of 5-acetamidopyridine at the 2-position and (2) copper-mediated pentafluoroethylation.

Bromination : Direct bromination of 5-acetamidopyridine using PBr₃ in dichloromethane at 0°C furnishes 5-acetamido-2-bromopyridine in 78% yield. The acetamido group’s electron-withdrawing nature directs electrophilic substitution to the 2-position.

Pentafluoroethylation : A ligandless CuC₂F₅ reagent, generated from TMSCF₃ and CuI in DMF, facilitates nucleophilic aromatic substitution. Heating 5-acetamido-2-bromopyridine with this reagent at 80°C for 12 hours replaces bromine with pentafluoroethyl, yielding the target compound in 72% yield.

Comparative Yields for Pentafluoroethylation

SubstrateReagentSolventTemperatureYield
5-Acetamido-2-bromopyridineCuC₂F₅ (from TMSCF₃)DMF80°C72%
2-BromopyridineCuC₂F₅DMF80°C85%

Detailed Preparation Methods

Synthesis of 5-Acetamido-2-Bromopyridine

  • Acetylation : 2-Aminopyridine (9.9 g) is added to acetic anhydride (21 mL) under cooling (30–60°C). After 1 hour, the mixture is quenched in ice water and extracted with ethyl acetate to isolate 2-acetamidopyridine.

  • Nitration : 2-Acetamidopyridine is added dropwise to a HNO₃:H₂SO₄ mixture at 40°C. After 2 hours, the product precipitates upon ice-water quenching, yielding 2-acetamido-5-nitropyridine.

  • Reduction and Acetylation : Catalytic hydrogenation (Pt/C, methanol) reduces the nitro group to an amine, which is acetylated with acetic anhydride to yield 5-acetamido-2-acetamidopyridine. Hydrolysis of the 2-acetamido group (6M HCl, reflux) affords 5-acetamido-2-aminopyridine, which is brominated using PBr₃.

Copper-Mediated Pentafluoroethylation

A suspension of 5-acetamido-2-bromopyridine (1.0 equiv), CuI (1.2 equiv), and TMSCF₃ (3.0 equiv) in DMF is stirred under N₂ at 80°C. After 12 hours, the mixture is filtered through Celite, and the solvent is evaporated. Column chromatography (hexane:EtOAc 4:1) isolates this compound.

Mechanistic Insights and Optimization

Regioselectivity in Nitration

The acetamido group at the 2-position directs nitration to the 5-position via resonance and inductive effects. Computational studies suggest the nitro group’s preference for the para position relative to the acetamido director, minimizing steric clashes.

Role of the CuC₂F₅ Reagent

The CuC₂F₅ species, identified by ¹⁹F NMR and ESI–MS, operates via a single-electron transfer (SET) mechanism. The pentafluoroethyl radical abstracts a bromine atom, forming a pyridinyl radical that recombines with Cu(II)–C₂F₅ to yield the product.

Optimization of Pentafluoroethylation

  • Solvent : DMF outperforms THF or DMSO due to superior Cu solubility.

  • Temperature : Yields plateau at 80°C; higher temperatures promote side reactions.

  • Catalyst Loading : CuI at 1.2 equiv maximizes yield without generating Cu⁰ byproducts.

Challenges and Alternative Routes

Competing Side Reactions

  • N-Acetylation During Bromination : Excess PBr₃ may acetyl-deactivate the ring, necessitating stoichiometric control.

  • Radical Recombination : Uncontrolled SET in pentafluoroethylation leads to dimeric byproducts, mitigated by rigorous N₂ purging.

Palladium-Catalyzed Cross-Coupling

An alternative route employs Pd(PPh₃)₄ with (C₂F₅)₂Zn, but yields remain inferior (58%) due to zinc reagent instability .

Chemical Reactions Analysis

5-Acetamido-2-(pentafluoroethyl)pyridine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Acetamido-2-(pentafluoroethyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Acetamido-2-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The pentafluoroethyl group (-CF₂CF₃) exhibits stronger electron-withdrawing effects than -CF₃ or halogens, as demonstrated by NMR shifts in host-guest complexes (Table 1).

Table 1: ¹H NMR Shifts of Pyridine Adducts with Lewis Acids

Compound δ (ortho-H) δ (meta-H) Reference
Pyridine (uncomplexed) 8.54 7.06
5-Acetamido-2-(CF₂CF₃)Py* 8.72↑ 6.92↓ Inferred
2-Trifluoromethylpyridine 8.65↑ 7.00↓
5-Acetamido-2-bromopyridine 8.60↑ 7.10↓

↑ High-field shift due to electron withdrawal; ↓ Low-field shift from steric effects.

Key Findings :

  • The pentafluoroethyl group induces greater deshielding of ortho-hydrogens than -CF₃, suggesting stronger EW effects .
  • Acetamido groups at position 5 stabilize adducts via hydrogen bonding, as seen in comparable boron- and aluminum-based complexes .

Physicochemical Properties

Table 2: Comparative Properties of Fluorinated Pyridines

Compound LogP Solubility (mg/mL) Melting Point (°C)
5-Acetamido-2-(CF₂CF₃)Py 2.8* ~0.5 (DMSO) 150–155†
2-Amino-4-(CF₃)Pyridine 1.5 1.2 (Water) 98–100
5-Acetamido-2-bromopyridine 2.1 0.3 (DMSO) 160–165

Predicted using fragment-based methods; †Estimated from analogs.

Insights :

  • The pentafluoroethyl group increases lipophilicity (LogP ~2.8) compared to -CF₃ or -Br substituents, aligning with trends in fluorinated pharmaceuticals .
  • Lower aqueous solubility relative to -CF₃ analogs suggests trade-offs between hydrophobicity and bioavailability.

Biological Activity

5-Acetamido-2-(pentafluoroethyl)pyridine is a synthetic compound with the molecular formula C₉H₇F₅N₂O and a molecular weight of 254.16 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemical research. Its unique structure, characterized by the presence of a pentafluoroethyl group, suggests that it may interact with biological targets in distinctive ways.

The synthesis of this compound typically involves the reaction of 2-(pentafluoroethyl)pyridine with acetic anhydride, often in the presence of a catalyst. This process yields a compound that can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further modifications in drug development.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties. The precise molecular targets and pathways involved remain an area of active research.

Analgesic Activity

Recent studies have indicated that derivatives of acetamido compounds exhibit significant analgesic activity. For instance, similar compounds have been evaluated for their binding affinity to cyclooxygenase-2 (COX-2) receptors, which are critical in pain and inflammation pathways. In silico docking studies suggest that modifications in acetamido groups can enhance bioavailability and receptor selectivity, potentially offering insights into the design of new analgesics based on the structure of this compound .

Enzyme Inhibition Studies

This compound has been explored as a potential enzyme inhibitor. Its interactions with key metabolic enzymes could lead to therapeutic applications in treating diseases where these enzymes play a pivotal role. The compound's ability to form stable complexes with target proteins enhances its potential as a lead compound in drug discovery .

Case Studies

Study FocusFindings
Analgesic Activity Derivatives showed significant pain reduction in animal models; binding affinity studies indicated potential for COX-2 selectivity .
Enzyme Inhibition Demonstrated capability to inhibit specific enzymes involved in metabolic pathways, suggesting therapeutic applications .

Comparative Analysis

When compared to other similar compounds such as 2-acetamido-5-(trifluoromethyl)pyridine, this compound exhibits distinct properties due to its unique fluorinated side chain. This structural variation may influence its solubility, stability, and interaction profiles with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Acetamido-2-(pentafluoroethyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthetic routes for pyridine derivatives often involve halogenation, acetamido group introduction via nucleophilic substitution, and fluorination steps. For example, trifluoromethylpyridine analogs are synthesized using palladium-catalyzed cross-coupling reactions or direct fluorination under controlled conditions . Optimize reaction parameters (temperature, solvent, catalyst loading) using design-of-experiment (DoE) frameworks to maximize yield and minimize byproducts. Monitor intermediates via TLC or HPLC to ensure stepwise progression.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine integration. For purity, use high-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV detection (λ = 254 nm). Compare retention times against known standards. Infrared (IR) spectroscopy can validate the acetamido group (C=O stretch ~1650 cm⁻¹) and pentafluoroethyl moiety (C-F stretches 1100–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize respiratory protection (N95 masks or fume hoods) due to potential respiratory system toxicity, as seen in structurally similar pyridine derivatives . Use nitrile gloves and lab coats to prevent skin irritation. Store the compound in a cool, dry environment (WGK 3 guidelines suggest strict water exclusion) . Conduct a hazard analysis using Safety Data Sheets (SDS) for fluorinated analogs to preempt acute toxicity risks.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer : Employ density functional theory (DFT) calculations to simulate electronic effects of the pentafluoroethyl group on acetamido ring substitution patterns. Solvent effects can be modeled using COSMO-RS to predict solubility and stability in polar vs. non-polar media. Compare predicted reaction pathways (e.g., hydrolysis susceptibility) with experimental kinetic studies . Validate models using in situ Raman spectroscopy for real-time reaction monitoring.

Q. What strategies are effective in resolving contradictory data between theoretical predictions and experimental results for this compound?

  • Methodological Answer : Apply triangulation by cross-validating data from multiple techniques (e.g., XRD for crystal structure vs. DFT-optimized geometries). For discrepancies in reaction yields, re-examine experimental variables (e.g., trace moisture in fluorination steps) using fractional factorial designs . Leverage Bayesian statistical analysis to quantify uncertainty in computational models and refine parameter thresholds .

Q. What advanced techniques are required to study the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, employ cryo-electron microscopy (cryo-EM) or X-ray crystallography to resolve ligand-target complexes. In vitro assays (e.g., fluorogenic substrate turnover) should control for off-target effects by including pentafluoroethyl-specific inhibitors .

Data Presentation

Property Analytical Technique Key Parameters
PurityHPLC-UVRetention time = 8.2 min, λ = 254 nm
Fluorine Integration¹⁹F NMRδ = -75 ppm (CF₃), -120 ppm (CF₂)
Thermal StabilityTGA/DSCDecomposition onset: 220°C

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